molecular formula C12H22N2O3 B13909793 Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate

Cat. No.: B13909793
M. Wt: 242.31 g/mol
InChI Key: LHLYPXIXWUYPFY-UHFFFAOYSA-N
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Description

tert-Butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a carbamoyl group at the 3-position, and a methyl substituent adjacent to the carbamoyl moiety. The Boc group enhances solubility and stability during synthetic processes, while the carbamoyl group provides hydrogen-bonding capabilities critical for biological interactions .

Properties

IUPAC Name

tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-6-12(4,8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLYPXIXWUYPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Starting from substituted piperidine derivatives, often protected at the nitrogen with a tert-butyl carbamate (Boc) group.
  • Introduction or transformation of the 3-position substituent to a carbamoyl group.
  • Control of stereochemistry at the 3-position (methyl and carbamoyl substituents).
  • Use of bases, protecting groups, and selective hydrolysis or amidation reactions.

Specific Preparation Routes and Conditions

Hydrolysis of Methyl Ester Precursor

A documented approach involves hydrolyzing methyl N-tert-butoxycarbonyl-4-methoxyimino-3-methylpiperidine-3-carboxylate to yield the carbamoyl derivative:

  • A solution of methyl N-tert-butoxycarbonyl-4-methoxyimino-3-methylpiperidine-3-carboxylate (17.00 g, 56.6 mmol) in methanol (100 mL) is treated dropwise with sodium hydroxide (4.53 g, 113.2 mmol) dissolved in water (20 mL) at room temperature.
  • The mixture is heated to 50 °C and stirred for 2 hours.
  • Methanol is removed under reduced pressure, and the pH is adjusted to 6.0–6.5 with acetic acid.
  • The product is extracted with methylene chloride, yielding this compound as a solid after purification.

This method achieves selective hydrolysis of the ester to the amide (carbamoyl) functionality under mild alkaline conditions, preserving the Boc protecting group.

Carbamoylation via Phosphorus Oxychloride Activation

Another method involves converting the corresponding 3-cyano-piperidine derivative to the carbamoyl compound:

Step Reagents & Conditions Outcome Yield
1 (R)-3-Cyano-piperidine-1-carboxylic acid tert-butyl ester (0.5 g, 2.18 mmol) dissolved in pyridine (10 mL), under nitrogen atmosphere Starting material preparation -
2 Phosphorus oxychloride (203 μL, 2.18 mmol) added dropwise at 0 °C Conversion of cyano to carbamoyl group Quantitative
3 Stirring overnight at room temperature Completion of reaction -
4 Work-up with ethyl acetate and washing with 10% HCl Isolation of product -

The resulting tert-butyl 3-carbamoylpiperidine-1-carboxylate was obtained in quantitative yield and used directly for subsequent steps without further purification.

This approach utilizes phosphorus oxychloride as an activating agent to convert nitrile to amide in the presence of pyridine, which acts as a base and solvent.

Multi-step Industrially Relevant Synthesis

A patented industrial method for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a closely related intermediate, involves:

  • Optical resolution of racemic intermediates.
  • Base-mediated transformations.
  • Protection with di-tert-butyl dicarbonate.
  • Recycling of undesired enantiomers via racemization to improve overall yield and economy.

While this patent focuses on the 4-oxo derivative, the methodology and intermediates are relevant for the preparation of this compound due to structural similarity and synthetic pathway overlap.

Analytical Data and Research Outcomes

Structural Confirmation

  • Crystallographic studies of tert-butyl 3-carbamoyl derivatives reveal intramolecular hydrogen bonding between carbamoyl and carboxylate groups, stabilizing the structure.
  • NMR data (¹H NMR) typically show characteristic signals for Boc tert-butyl protons (~1.4 ppm), methyl group at the 3-position, and carbamoyl NH protons (broad singlets around 5.3 ppm).

Purity and Yield

  • The phosphorus oxychloride method reports quantitative yield with high purity suitable for further synthetic steps.
  • Hydrolysis methods yield crystalline products with good optical purity when starting from enantiomerically enriched precursors.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Alkaline hydrolysis of methyl ester Methyl N-tert-butoxycarbonyl-4-methoxyimino-3-methylpiperidine-3-carboxylate NaOH, Acetic acid 50 °C, 2 h Good, crystalline Mild, selective ester to amide conversion
Carbamoylation from nitrile (R)-3-Cyano-piperidine-1-carboxylic acid tert-butyl ester Phosphorus oxychloride, Pyridine 0 °C to RT, overnight Quantitative Direct nitrile to amide conversion, no purification needed
Industrial optically active synthesis Racemic piperidine derivatives Base, di-tert-butyl dicarbonate Multi-step High yield Includes optical resolution and racemization recycling

Chemical Reactions Analysis

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Thiocarbamoyl Substitution (tert-Butyl 3-(thiocarbamoyl)piperidine-1-carboxylate)
  • Structural Difference : The carbamoyl (-CONH₂) group is replaced with a thiocarbamoyl (-CSNH₂) group.
  • Impact :
    • Reactivity : Thiocarbamoyl derivatives exhibit higher nucleophilicity due to the sulfur atom, enhancing reactivity in thio-Michael addition reactions.
    • Stability : Reduced hydrolytic stability compared to the carbamoyl analog .
Methoxyimino Modification (tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate)
  • Structural Difference: A methoxyimino (-N=OCH₃) group is introduced at the 4-position.
  • Synthetic Utility: Used in oxime-forming reactions for heterocyclic expansions. X-ray crystallography data (R factor = 0.056) confirm a planar geometry at the methoxyimino site .

Positional Isomerism

4-Carbamoyl Derivative (tert-Butyl 4-carbamoylpiperidine-1-carboxylate, CAS 91419-48-6)
  • Structural Difference : The carbamoyl group is relocated to the 4-position.
  • Impact :
    • Biological Activity : Positional changes alter hydrogen-bonding patterns, affecting binding to enzymes like cyclooxygenase (COX).
    • Solubility : Reduced aqueous solubility compared to the 3-carbamoyl isomer due to steric hindrance .

Ring Size Variations

Pyrrolidine Analogs (tert-Butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate, CAS 1909327-64-5)
  • Structural Difference : Piperidine (6-membered ring) is replaced with pyrrolidine (5-membered ring), and a phenyl group is added at the 3-position.
  • Pharmacokinetics: The phenyl group improves lipophilicity, favoring blood-brain barrier penetration .

Complex Substituents

Cyclopropyl-Benzylcarbamoyl Derivative (tert-Butyl 3-[cyclopropyl(3-fluorobenzyl)carbamoyl]piperidine-1-carboxylate, CAS 1277958-70-9)
  • Structural Difference : A cyclopropyl-(3-fluorobenzyl)carbamoyl group replaces the methyl-carbamoyl moiety.
  • Impact :
    • Steric Effects : The bulky substituent increases steric hindrance, reducing enzymatic degradation.
    • Binding Affinity : The fluorobenzyl group enhances interactions with aromatic residues in protein active sites .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
tert-Butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate 3-carbamoyl, 3-methyl, Boc-protected 242.3 (calc.) Intermediate for kinase inhibitors
tert-Butyl 3-(thiocarbamoyl)piperidine-1-carboxylate Thiocarbamoyl at 3-position 258.4 (calc.) Thiol-reactive building block
tert-Butyl 4-carbamoylpiperidine-1-carboxylate 4-carbamoyl 242.3 (calc.) COX-2 inhibitor precursor
tert-Butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate Pyrrolidine core, 3-phenyl 316.4 (calc.) CNS-targeting drug candidate

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